molecular formula C6H7N3O B6269078 N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine CAS No. 242458-29-3

N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine

Cat. No.: B6269078
CAS No.: 242458-29-3
M. Wt: 137.1
InChI Key:
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Description

N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C6H7N3O. It is also known by its IUPAC name, (1Z)-1-(2-pyrazinyl)ethanone oxime . This compound is characterized by the presence of a pyrazine ring and an oxime functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine typically involves the reaction of pyrazine-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the pyrazine ring can interact with biological macromolecules, affecting their function. These interactions can lead to antimicrobial and enzyme inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

    N-(1-(pyrazin-2-yl)ethylidene)hydrazine: Similar structure but with a hydrazine group instead of an oxime.

    N-(1-(pyrazin-2-yl)ethylidene)isonicotinohydrazide: Contains an isonicotinohydrazide moiety.

Uniqueness

N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its hydrazine and isonicotinohydrazide analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine involves the condensation of pyrazin-2-yl-ethanone with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "Pyrazin-2-yl-ethanone", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve pyrazin-2-yl-ethanone in a suitable solvent (e.g. ethanol)", "Add hydroxylamine hydrochloride and base to the solution", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and then filter the precipitate", "Wash the precipitate with cold water and dry it under vacuum", "Recrystallize the product from a suitable solvent (e.g. ethanol)" ] }

CAS No.

242458-29-3

Molecular Formula

C6H7N3O

Molecular Weight

137.1

Purity

85

Origin of Product

United States

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